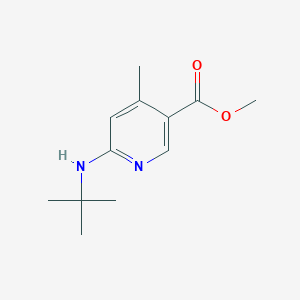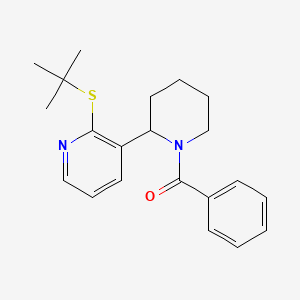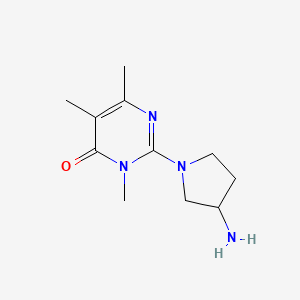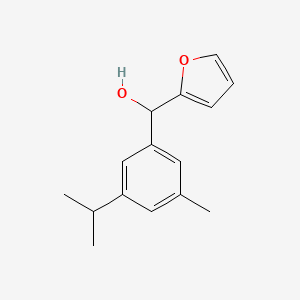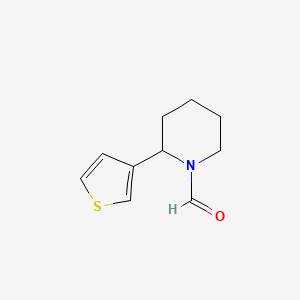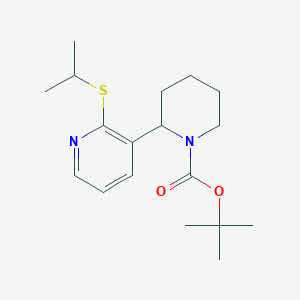
tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O2S and a molecular weight of 336.5 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and an isopropylthio group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the introduction of the isopropylthio group and the pyridine ring through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring, depending on the reagents and conditions used.
Common reagents for these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate : This compound has a similar structure but lacks the isopropylthio group, which may result in different chemical properties and biological activities.
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This compound includes a pyrazole ring instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H28N2O2S |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
tert-butyl 2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2S/c1-13(2)23-16-14(9-8-11-19-16)15-10-6-7-12-20(15)17(21)22-18(3,4)5/h8-9,11,13,15H,6-7,10,12H2,1-5H3 |
Clé InChI |
VKCTVDZSWHJTGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


